molecular formula C18H17NO2 B188305 1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone CAS No. 101733-97-5

1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone

Cat. No. B188305
M. Wt: 279.3 g/mol
InChI Key: KGSDOASTIQMWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone, also known as methoxetamine or MXE, is a synthetic dissociative drug that has gained popularity in the recreational drug market. MXE is structurally similar to ketamine and phencyclidine (PCP) and has been found to have similar effects. However, unlike ketamine and PCP, MXE has not been approved for any medical use and is considered a research chemical.

Mechanism Of Action

MXE acts as an NMDA receptor antagonist by binding to the receptor and blocking the action of the neurotransmitter glutamate. This leads to a dissociative state where the user may feel disconnected from their body and surroundings. MXE has also been found to affect other neurotransmitter systems such as serotonin and dopamine.

Biochemical And Physiological Effects

MXE has been found to have a range of biochemical and physiological effects. These include changes in heart rate and blood pressure, altered perception of time and space, and changes in mood and behavior. MXE has also been found to have an analgesic effect, which may be useful in the treatment of pain.

Advantages And Limitations For Lab Experiments

MXE has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. MXE has also been found to have a long half-life, which allows for longer experiments. However, MXE has several limitations as well. It is a research chemical and has not been approved for any medical use. MXE has also been found to have a high potential for abuse and dependence.

Future Directions

There are several future directions for research on MXE. One area of interest is the potential use of MXE as an analgesic. MXE has been found to have an analgesic effect in animal models and further research is needed to determine its potential use in humans. Another area of interest is the potential use of MXE in the treatment of neurological disorders such as depression and anxiety. MXE has been found to affect several neurotransmitter systems that are involved in these disorders and further research is needed to determine its potential therapeutic use.

Synthesis Methods

MXE is synthesized from 3-methoxy-2-(methylamino)phenol and 3-methoxybenzaldehyde. The reaction is catalyzed by a base and the product is purified through recrystallization. This synthesis method has been described in several scientific publications.

Scientific Research Applications

MXE has been used in scientific research to study the effects of dissociative drugs on the brain. MXE has been found to act as an NMDA receptor antagonist, similar to ketamine and PCP. This mechanism of action has been studied to understand the role of NMDA receptors in various neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-(5-methoxy-2-methyl-1-phenylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12-18(13(2)20)16-11-15(21-3)9-10-17(16)19(12)14-7-5-4-6-8-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSDOASTIQMWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353597
Record name 1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone

CAS RN

101733-97-5
Record name 1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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